molecular formula C21H17BrN2O2 B1235265 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide CAS No. 304480-75-9

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide

Cat. No. B1235265
M. Wt: 409.3 g/mol
InChI Key: RVULRFTVEHUYDI-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(3-phenylmethoxyphenyl)methylideneamino]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Structural and Interaction Analysis

The compound N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide, similar in structure to N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide, exhibits specific molecular interactions. In a related compound, the N′-methylidenepyrazine-2-carbohydrazide and 4-bromobenzene groups form a dihedral angle, with intramolecular interactions generating an S(5) motif. Additionally, C—H⋯O interactions connect molecules into chains, while π–π interactions between pyrazine and benzene rings contribute to molecular arrangement (Hameed et al., 2013).

Nonlinear Optical Properties

Compounds structurally similar to N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide, such as N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide, exhibit significant potential in nonlinear electro-optic fields. They display interesting structural characteristics and nonlinear optical properties, including large first-order molecular hyperpolarizability, suggesting a charge transfer atmosphere that facilitates micro-level nonlinearity (Ahamed et al., 2018).

Corrosion Inhibition

Related sulfonohydrazide derivatives have been studied as corrosion inhibitors for materials like carbon steel in acidic media. These derivatives show good inhibition efficiency, influenced by factors like concentration and temperature. Their effectiveness is attributed to adsorption on surfaces, mostly via physisorption mode, and their molecular properties (Ichchou et al., 2019).

Antimicrobial and Antibacterial Properties

Derivatives of 4-bromobenzohydrazide, which are structurally similar to N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide, have been synthesized and evaluated for antibacterial activity. These compounds exhibit interactions like N–H···O and N–H···N hydrogen bonds forming two-dimensional networks, which may contribute to their biological activity (Chantrapromma et al., 2015).

Antioxidant Behavior and Molecular Docking

The antioxidant behavior of compounds similar to N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide has been theoretically studied. These studies include calculations of descriptors like bond dissociation enthalpy and proton affinity. The hydrogen atom transfer (HAT) mechanism is favored in the gas phase, while the sequential proton loss electron transfer (SPLET) mechanism is preferred in solvents. Additionally, molecular docking studies reveal significant interactions with protein targets (Ardjani & Mekelleche, 2017).

properties

CAS RN

304480-75-9

Product Name

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

4-bromo-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17BrN2O2/c22-19-11-9-18(10-12-19)21(25)24-23-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

RVULRFTVEHUYDI-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Br

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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